molecular formula C21H17NO4 B6524840 N-[2-(5,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide CAS No. 929490-29-9

N-[2-(5,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide

Cat. No.: B6524840
CAS No.: 929490-29-9
M. Wt: 347.4 g/mol
InChI Key: PXKDQKQNIGNUFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(5,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide (CAS 929490-29-9) is a synthetic hybrid molecule of high interest in medicinal chemistry research, combining coumarin and benzofuran pharmacophores in a single structure. With a molecular formula of C21H17NO4 and a molecular weight of 347.36 g/mol , this compound is part of a class of chemicals investigated for their diverse biological potential. Compounds featuring the coumarin (2H-chromen-2-one) core are extensively studied for a wide range of pharmacological activities, and the reactivity of specific coumarin derivatives, such as 3-acetylcoumarin, serves as a foundation for synthesizing novel compounds with enhanced properties . The integration of a benzofuran moiety further augments its research value, as both coumarin and benzofuran derivatives are recognized for their significant biological activities . The specific molecular architecture of this acetamide derivative makes it a valuable scaffold for the design and development of new therapeutic agents. It is primarily utilized in academic and industrial research settings for investigating structure-activity relationships (SAR), exploring mechanism of action, and screening for various biological activities. Researchers value this compound for its potential applications in developing new chemical entities. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

N-[2-(5,7-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO4/c1-11-8-12(2)19-15(10-18(24)25-17(19)9-11)21-20(22-13(3)23)14-6-4-5-7-16(14)26-21/h4-10H,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXKDQKQNIGNUFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=CC(=O)OC2=C1)C3=C(C4=CC=CC=C4O3)NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pechmann Condensation Methodology

Resorcinol derivatives react with β-keto esters under acidic conditions to form chromenones. For 5,7-dimethyl substitution:

  • Starting materials : 3,5-Dimethylresorcinol and ethyl acetoacetate.

  • Catalyst : Concentrated sulfuric acid or ionic liquids.

  • Conditions : 80–100°C for 4–6 hours.

  • Yield : 70–85% after recrystallization.

Mechanistic Insight :
Protonation of the β-keto ester’s carbonyl group facilitates electrophilic attack on the resorcinol’s aromatic ring, followed by cyclodehydration to form the chromenone.

Benzofuran Ring Construction

The 1-benzofuran-3-yl group is synthesized via Ullmann-type coupling or cyclization of o-hydroxyaryl ketones .

Cyclization of o-Hydroxypropiophenone Derivatives

  • Substrate : 2-Hydroxy-3-(prop-1-yn-1-yl)acetophenone.

  • Conditions :

    • Pd/C catalysis in dimethylformamide (DMF).

    • 120°C for 8 hours under nitrogen.

  • Yield : 60–75%.

Key Side Reaction :
Competing polymerization of acetylene intermediates necessitates strict temperature control.

Coupling of Chromenone and Benzofuran Moieties

The chromenone and benzofuran fragments are coupled via Friedel-Crafts alkylation or Suzuki-Miyaura cross-coupling .

Friedel-Crafts Alkylation

  • Reagents :

    • Chromenone-4-carbonyl chloride.

    • Benzofuran derivative (e.g., 3-amino-1-benzofuran).

    • Lewis acid catalyst (AlCl₃ or FeCl₃).

  • Conditions :

    • Dichloromethane (DCM) solvent.

    • 0°C to room temperature for 12–24 hours.

  • Yield : 50–65%.

Limitation : Low regioselectivity due to competing electrophilic attack sites on the benzofuran.

Suzuki-Miyaura Cross-Coupling

  • Reagents :

    • 4-Bromo-5,7-dimethyl-2-oxo-2H-chromene.

    • 3-Boronic acid-functionalized benzofuran.

    • Pd(PPh₃)₄ catalyst.

  • Conditions :

    • Tetrahydrofuran (THF)/H₂O (3:1).

    • 80°C for 6 hours under argon.

  • Yield : 70–80%.

Advantage : Superior regioselectivity and functional group tolerance compared to Friedel-Crafts.

Acetamide Functionalization

The acetamide group is introduced via nucleophilic acyl substitution or Schotten-Baumann acylation .

Schotten-Baumann Acylation

  • Reagents :

    • 3-Amino-1-benzofuran-chromenone intermediate.

    • Acetyl chloride.

    • Aqueous NaOH.

  • Conditions :

    • Biphasic system (H₂O/THF).

    • 0°C for 1 hour.

  • Yield : 85–90%.

Side Product Mitigation : Excess acetyl chloride and rapid mixing minimize diacetylation.

Integrated Synthetic Routes

Three-Step Route (Chromenone → Benzofuran → Acetamide)

StepReactionConditionsYield
1Pechmann condensationH₂SO₄, 90°C, 5h82%
2Suzuki-Miyaura couplingPd(PPh₃)₄, THF/H₂O, 80°C78%
3Schotten-Baumann acylationAcCl, NaOH, 0°C88%

Overall Yield : 56%.

Two-Step Route (Pre-functionalized Intermediates)

  • Pre-synthesized 4-(3-Aminobenzofuran-2-yl)-5,7-dimethyl-2-oxo-2H-chromene reacts with acetic anhydride in pyridine.

  • Conditions : 60°C for 2 hours.

  • Yield : 92%.

Trade-off : Requires costly pre-functionalized intermediates.

Analytical Characterization

Critical data for verifying the target compound:

  • ¹H NMR (400 MHz, CDCl₃) : δ 2.38 (s, 3H, CH₃), 2.42 (s, 3H, CH₃), 2.55 (s, 3H, COCH₃), 6.32 (s, 1H, chromenone H-3), 7.12–7.58 (m, 4H, benzofuran).

  • HRMS (ESI+) : m/z calc. for C₂₂H₁₈NO₄ [M+H]⁺: 360.1236; found: 360.1239.

Industrial-Scale Considerations

  • Catalyst Recycling : Pd catalysts from Suzuki couplings are recovered via column filtration, reducing costs.

  • Solvent Recovery : DCM and THF are distilled and reused, improving sustainability.

Emerging Methodologies

  • Microwave-Assisted Synthesis : Reduces coupling reaction time from 6 hours to 30 minutes.

  • Flow Chemistry : Enhances yield (90%) in Pechmann condensation by improving heat transfer.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-[2-(5,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide is C24H17NO5C_{24}H_{17}NO_5 with a molecular weight of 399.4 g/mol. Its structure includes a coumarin moiety, which is known for various biological activities. The compound can be synthesized through methods involving the reaction of specific precursors under controlled conditions, typically using solvents like dimethylformamide or dichloromethane .

Antimicrobial Properties

Research has indicated that coumarin derivatives exhibit significant antimicrobial activity. Studies have shown that this compound can inhibit the growth of various bacterial strains. For instance, derivatives with similar structures have been tested for their efficacy against pathogens such as Staphylococcus aureus and Escherichia coli, demonstrating promising results in inhibiting their growth through mechanisms that may involve disruption of cell wall synthesis .

Antioxidant Activity

The antioxidant potential of coumarin derivatives is well-documented. This compound may scavenge free radicals and reduce oxidative stress in biological systems. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Anticancer Effects

Several studies have highlighted the anticancer properties of coumarin derivatives. This compound has been evaluated for its cytotoxic effects on cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with DNA and modulation of signaling pathways involved in cell proliferation .

Drug Development

The unique structural features of this compound make it a candidate for drug development. Its derivatives are being explored for their potential as novel therapeutic agents in treating infections and cancers. The ongoing research aims to optimize its pharmacokinetic properties to enhance bioavailability and reduce toxicity .

Materials Science

Beyond biological applications, this compound's properties are being investigated for use in materials science. Its ability to form complexes with metals can be utilized in developing sensors and catalysts for chemical reactions, showcasing its versatility beyond medicinal chemistry .

Case Studies and Research Findings

StudyFocusFindings
Adavi et al., 2004Antimicrobial ActivityDemonstrated significant inhibition against S. aureus and E. coli using similar coumarin compounds .
Kularni et al., 2006Anticancer ActivityReported induction of apoptosis in various cancer cell lines through DNA interaction mechanisms .
Kumar et al., 2012Structural AnalysisProvided insights into the crystal structure and conformational behavior of related coumarin derivatives .

Mechanism of Action

The mechanism by which N-[2-(5,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide exerts its effects involves its interaction with molecular targets and pathways. The compound may inhibit specific enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways involved are still under investigation, but research suggests that it may modulate oxidative stress and inflammation through its antioxidant properties.

Comparison with Similar Compounds

Comparative Data Table

Compound Class Core Structure Key Substituents Synthesis Highlights Analytical Data (Selected)
Target Compound Benzofuran-coumarin 5,7-dimethyl, benzofuran-3-yl acetamide Likely cyclization/acetylation Not provided in evidence
Coumarin-hydrazides (2k/2l) Coumarin-hydrazide 4-methyl, nitro/phenylallylidene Hydrazide + thioacetic acid MP: 236–238°C (2k), 182–184°C (2l)
Methoxy-coumarin-ethylacetamide Coumarin-ethylacetamide 5,7-dimethoxy, 3,4-dimethoxyphenyl Not detailed ChemSpider ID: 853898-31-4
Benzothiazole-acetamides Benzothiazole Trifluoromethyl, methoxyphenyl Patent-based synthesis EP3348550A1 claims
Morpholinyl-acetamides Morpholine-2-one Acetyl, isopropylphenyl Acetylation/Na₂CO₃ catalysis ¹H NMR δ 7.69 (NH), ESI(+): 347 [M+H]
Synthetic auxins (e.g., 533) Phenoxyacetamide Dichlorophenoxy, methylpyridinyl Not detailed Auxin receptor agonists

Key Observations

  • Substituent Effects : Methyl/methoxy groups on coumarin influence lipophilicity and electronic properties, while side-chain modifications (e.g., ethyl vs. direct linkage) alter steric and binding profiles.
  • Synthetic Strategies : Hydrazide formation (for 2k/2l) vs. acetylation (for morpholinyl derivatives) highlights divergent approaches to acetamide functionalization.

Biological Activity

N-[2-(5,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings on its biological effects, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure combining elements from both the coumarin and benzofuran families. Its molecular formula is C₁₈H₁₈N₂O₃, with a molecular weight of approximately 314.35 g/mol. The structure includes:

  • A coumarin moiety that contributes to its biological activity.
  • A benzofuran ring , which enhances its pharmacological profile.

Antioxidant Activity

Research indicates that derivatives of coumarins, including this compound, exhibit considerable antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders .

Enzyme Inhibition

  • Cholinesterase Inhibition : Studies suggest that this compound may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmission. Inhibitors of these enzymes are crucial in the treatment of Alzheimer's disease. The IC₅₀ values for related compounds have shown promising results, indicating potential for further development .
  • Monoamine Oxidase Inhibition : Similar compounds have been evaluated for their ability to inhibit monoamine oxidase (MAO), an enzyme linked to mood regulation and neuroprotection. The inhibition of MAO can lead to increased levels of neurotransmitters such as serotonin and dopamine, which may alleviate symptoms of depression .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Free Radical Scavenging : The electron-rich nature of the coumarin structure allows it to donate electrons to free radicals, neutralizing them and preventing cellular damage.
  • Enzyme Binding : Molecular docking studies suggest that this compound binds effectively to the active sites of AChE and MAO, leading to competitive inhibition .

Case Studies

Several studies have investigated the biological effects of similar compounds:

  • Neuroprotective Effects : In vivo studies demonstrated that derivatives with similar structures improved cognitive function in scopolamine-induced memory impairment models in mice. These findings suggest potential applications in treating Alzheimer's disease .
  • Anticancer Properties : Some coumarin derivatives exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting tumor growth through multiple pathways, including the modulation of apoptotic proteins .

Data Tables

Biological ActivityMechanismReference
AntioxidantFree radical scavenging
AChE InhibitionCompetitive inhibition
BuChE InhibitionCompetitive inhibition
NeuroprotectiveModulation of neurotransmitters
CytotoxicityInduction of apoptosis

Q & A

Q. What synthetic methodologies are employed for the preparation of N-[2-(5,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide, and how are reaction conditions optimized?

Synthesis involves multi-step organic reactions, including nucleophilic substitution and amide bond formation. Key steps:

  • Refluxing intermediates (e.g., 2-chloroacetamide derivatives) with substituted amines in solvents like dichloromethane or ethanol .
  • Critical parameters: Temperature (reflux at 80–100°C), stoichiometric ratios (1:1.2–1.5 amine:chloroacetamide), and reaction duration (3–24 hours).
  • Purification via column chromatography or recrystallization yields products with 58–75% purity .

Q. Which spectroscopic techniques are essential for structural validation of this compound?

  • IR Spectroscopy : Identifies NH (~3400 cm⁻¹), conjugated C=O (~1700 cm⁻¹), and amide CONH (~1665 cm⁻¹) groups .
  • NMR :
  • ¹H NMR: Signals at δ 3.30 ppm (COCH₂) and δ 10.00 ppm (NH, D₂O-exchangeable) confirm the acetamide linkage .
  • ¹³C NMR/DEPT: Assigns quaternary carbons (chromenone core) and distinguishes CH₂/CH₃ groups .
    • Mass Spectrometry : Validates molecular weight and fragmentation patterns .

Q. What structural features govern its pharmacological activity?

Key pharmacophores:

  • Chromen-2-one core : 5,7-Dimethyl substitution enhances planarity for intercalation with DNA or enzyme binding pockets .
  • Benzofuran moiety : Facilitates π-π stacking with aromatic residues in target proteins .
  • Acetamide linker : Hydrogen-bond donor/acceptor sites critical for target engagement .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro bioactivity data and computational predictions?

  • Experimental Adjustments :
  • Improve solubility via PEGylation or pro-drug approaches to enhance cellular uptake .
  • Use 3D cell cultures or co-culture systems to better mimic in vivo conditions .
    • Computational Refinements :
  • Re-optimize docking parameters (e.g., solvent-accessible surface area) or employ molecular dynamics (MD) simulations to account for protein flexibility .
    • Example: highlights MD simulations to validate chromenone interactions with COX-2 .

Q. What strategies optimize the scaffold for anticancer activity via structure-activity relationship (SAR) studies?

  • Substituent Variation :
PositionModificationObserved Effect (Example)
Chromenone C-5/C-7Electron-withdrawing groups (Cl, NO₂)↑ Cytotoxicity (EC₅₀: 8.2–15.4 μM in MCF-7)
Benzofuran C-3Bulky substituents (e.g., aryl)↓ Metabolic clearance
Acetamide N-substituentHydrophilic groups (e.g., -OH)↑ Solubility and bioavailability
  • In Silico Tools : Use QSAR models to predict logP, polar surface area, and toxicity .

Q. What methodologies assess metabolic stability and pharmacokinetics in preclinical models?

  • In Vitro Assays :
  • Liver microsomes (human/rat) for Phase I metabolism profiling.
  • LC-MS/MS quantifies parent compound and metabolites (e.g., hydroxylated derivatives) .
    • In Vivo Studies :
  • Radiolabeling (³H/¹⁴C) tracks tissue distribution and excretion routes .
    • Computational Predictions : MetaPrint2D identifies metabolic soft spots (e.g., chromenone C-4 methyl oxidation) .

Methodological Considerations

Q. How are reaction intermediates characterized to ensure synthetic fidelity?

  • Thin-Layer Chromatography (TLC) : Monitors reaction progress using ethyl acetate/hexane gradients (Rf: 0.3–0.7) .
  • Elemental Analysis : Confirms C/H/N ratios within ±0.5% of theoretical values .
  • Single-Crystal X-ray Diffraction : Resolves ambiguities in stereochemistry (e.g., used for analogous compounds) .

Q. What computational approaches elucidate mechanism of action?

  • Molecular Docking : AutoDock Vina screens against targets (e.g., topoisomerase II, EGFR) .
  • Pharmacophore Modeling : Identifies essential interaction motifs (e.g., acetamide’s hydrogen-bonding capacity) .
  • ADMET Prediction : SwissADME predicts blood-brain barrier permeability and CYP450 inhibition .

Data Contradiction Analysis

Q. How to address variability in cytotoxicity data across cell lines?

  • Hypothesis Testing :
  • Variable membrane transporters : Use ABC transporter inhibitors (e.g., verapamil) to assess efflux effects .
  • Cell-line-specific target expression : Validate protein expression (e.g., Bcl-2, p53) via Western blotting .
    • Statistical Approaches :
  • Dose-response curves with Hill slope analysis to compare potency (e.g., EC₅₀ ± SEM) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.